6-Chloro vs. 7-Chloro Positional Isomer: Two-Fold MIC Advantage in M. tuberculosis H37Rv
In a direct head-to-head comparison within the same study, the 6-chloro regioisomer (target compound 1c) demonstrated an MIC of 0.39 µg/mL against M. tuberculosis H37Rv ATCC 27294, while the 7-chloro positional isomer (compound 1d) showed an MIC of 0.78 µg/mL under identical assay conditions [1]. Both compounds achieved ≥99% growth inhibition at a screening concentration of 6.25 µg/mL in the TAACF radiometric assay, but the 6-chloro isomer required only half the concentration to reach its MIC endpoint [1].
| Evidence Dimension | In vitro antitubercular potency (MIC) |
|---|---|
| Target Compound Data | MIC = 0.39 µg/mL; 100% growth inhibition at 6.25 µg/mL |
| Comparator Or Baseline | 7-Chloro isomer (1d): MIC = 0.78 µg/mL; 99% growth inhibition at 6.25 µg/mL |
| Quantified Difference | 2-fold lower MIC (0.39 vs. 0.78 µg/mL); target compound is twice as potent |
| Conditions | M. tuberculosis H37Rv ATCC 27294; TAACF radiometric method (BACTEC 460); screening concentration 6.25 µg/mL; National Allergy and Infectious Diseases Institute (USA) protocol [1] |
Why This Matters
For procurement decisions in antitubercular drug discovery, the 2-fold MIC advantage of the 6-chloro isomer over the 7-chloro isomer means that half the compound mass is required to achieve the same bacteriostatic endpoint, directly impacting assay cost, compound consumption, and hit-to-lead prioritization.
- [1] Ukrainets, I. V.; Sidorenko, L. V.; Petrushova, L. A.; Gorokhova, O. V. 4-Hydroxy-2-quinolones. 90. Synthesis and antitubercular activity of 4-methyl-2-thiazolylamides of halo-substituted 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids. Chem. Heterocycl. Compd. 2006, 42 (1), 64–69. View Source
